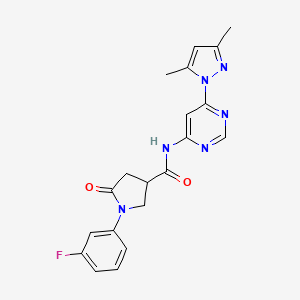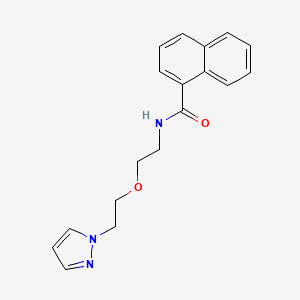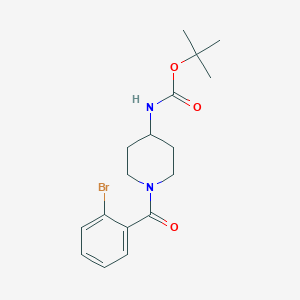![molecular formula C14H11ClF3NO B2983672 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-70-7](/img/structure/B2983672.png)
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine” is a fluorinated heterocyclic compound . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine” includes a pyridine ring, a trifluoromethyl group (-CF3), a chloro group (-Cl), a methoxyphenyl group, and a methyl group (-CH3) .科学的研究の応用
Agrochemicals Synthesis
Trifluoromethylpyridines (TFMPs) are pivotal in the synthesis of agrochemicals. They serve as key structural motifs in active ingredients that protect crops from pests. The introduction of the TFMP moiety into agrochemical compounds has led to the development of more than 20 new agrochemicals with ISO common names . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives.
Pharmaceutical Intermediates
In the pharmaceutical industry, several TFMP derivatives, including those related to 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine , have been used to create pharmaceutical products. To date, five pharmaceutical products containing the TFMP moiety have been approved for the market, with many more undergoing clinical trials . These compounds are valued for their potential therapeutic effects and are being explored for various medical applications.
Neuroprotective Agents
Research has indicated that derivatives of pyridine, such as 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine , can be synthesized into compounds with potential neuroprotective and anti-neuroinflammatory properties . These compounds are being studied for their ability to protect neuronal function and structure, which is crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Antiulcerative Drug Development
Compounds related to 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine have been used in the preparation of antiulcerative drugs like pantoprazole sodium. The quantification of related intermediates in such drugs can be performed using gas chromatography–mass spectrometry (GC-MS) methods . This highlights the compound’s role in the development and quality control of gastrointestinal medications.
Organic Synthesis Research
The compound is also significant in organic synthesis research, where it may act as an intermediate or a reactant in various chemical reactions. Its unique structure allows for the exploration of novel synthetic pathways and the creation of complex molecules with potential applications in different scientific fields .
Patent Applications and Industrial Processes
Patent literature reveals that derivatives of 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine are involved in industrial processes for the synthesis of other complex compounds. These processes often lead to the development of new materials and chemicals with specific properties and applications .
将来の方向性
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This suggests that “3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine” and similar compounds may have significant potential for future research and development in the agrochemical and pharmaceutical industries .
特性
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-20-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBEOFVMCBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2983590.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)


![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)
![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)

